An In-Depth Technical Guide to Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery
An In-Depth Technical Guide to Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast number of FDA-approved therapeutics.[1][2] Its conformational flexibility, basic nitrogen atom, and tunable physicochemical properties make it a "privileged scaffold" for engaging with a wide array of biological targets.[1] Within this important class of heterocycles, tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate represents a highly functionalized and strategically important building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and applications, offering field-proven insights for its effective utilization in drug discovery programs.
Core Molecular Attributes and Physicochemical Properties
Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (CAS Number: 841286-80-4) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, a hydroxyl group at the 3-position, and a geminal dimethoxy group at the 4-position.[3][4][5] The Boc group serves to modulate the basicity of the piperidine nitrogen, rendering it less reactive and preventing unwanted side reactions during subsequent synthetic transformations. The hydroxyl group provides a key handle for further functionalization through etherification, esterification, or oxidation. The unique 4,4-dimethoxy ketal functionality offers latent reactivity, as it can be hydrolyzed under acidic conditions to reveal a ketone, providing a strategic entry point for a host of carbon-carbon and carbon-heteroatom bond-forming reactions.
| Property | Value | Source(s) |
| CAS Number | 841286-80-4 | [3][4][5] |
| Molecular Formula | C₁₂H₂₃NO₅ | [3] |
| Molecular Weight | 261.31 g/mol | [3] |
| Appearance | Inferred to be a solid or oil | N/A |
| Purity | Typically ≥97% | N/A |
| Storage | Room temperature, dry, sealed | [3] |
Strategic Synthesis and Experimental Protocol
Conceptual Synthetic Workflow
The synthesis would likely commence with the protection of a commercially available 4-piperidone derivative, followed by functionalization at the 3- and 4-positions.
Figure 1: A plausible synthetic workflow for the preparation of the title compound.
Exemplary Experimental Protocol
Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate
This initial step involves the protection of the piperidine nitrogen with a Boc group, a standard procedure in organic synthesis to moderate the nucleophilicity and basicity of the amine.
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To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic mixture of water and an organic solvent, add a base such as sodium bicarbonate or triethylamine (2-3 equivalents) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same organic solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, perform an aqueous workup, separating the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate, which can often be used in the next step without further purification.
Step 2: Synthesis of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate
The introduction of the hydroxyl group at the C-3 position is a critical step. This can be achieved via the formation of an enolate followed by reaction with an electrophilic oxygen source.
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Slowly add a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 equivalents) to generate the lithium enolate.
-
After stirring for 1 hour at -78 °C, add a solution of an electrophilic oxygen source, such as molybdenum peroxide-pyridine-HMPA complex (MoOPH) or a similar reagent, in anhydrous THF.
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Allow the reaction to proceed at -78 °C for several hours, monitoring by TLC.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent like ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate.
Step 3: Synthesis of tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
The final step involves the protection of the ketone as a dimethyl ketal. This reaction is typically acid-catalyzed and driven to completion by the removal of water.
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Dissolve tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous methanol.
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Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) or sulfuric acid.
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The reaction can be stirred at room temperature or gently heated to reflux to accelerate the conversion. The use of a dehydrating agent, such as trimethyl orthoformate, can be beneficial.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the acid catalyst with a mild base, such as sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
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Dry the organic layer, filter, and concentrate to yield the crude product.
-
If necessary, purify by flash column chromatography to obtain the final product, tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate is a valuable intermediate for the synthesis of more complex and biologically active molecules. Its utility stems from the orthogonal reactivity of its functional groups.
A Building Block for Bioactive Scaffolds
The 3-hydroxy-4,4-dimethoxypiperidine core is a versatile scaffold that can be elaborated into a variety of structures. The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free piperidine nitrogen, which can then be functionalized through N-alkylation, N-arylation, or acylation. The hydroxyl group at the 3-position can be used as a nucleophile or can be oxidized to a ketone. As previously mentioned, the dimethoxy ketal at the 4-position provides access to a ketone upon acid-catalyzed hydrolysis.
This multi-faceted reactivity makes it an attractive starting material for the synthesis of compounds targeting a range of biological systems, including the central nervous system.[3] The piperidine moiety is a common feature in many CNS-active drugs, and the specific substitution pattern of this building block allows for the exploration of chemical space around this privileged scaffold.
Potential Role in Proteolysis-Targeting Chimeras (PROTACs)
The classification of this compound as a "Protein Degrader Building Block" by some suppliers suggests its potential utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7][][9]
Figure 2: General mechanism of action of a PROTAC molecule.
The linker component of a PROTAC is crucial for orienting the target protein and the E3 ligase optimally for ubiquitination. Piperidine-based linkers are commonly employed in PROTAC design.[6][9] Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, with its multiple points for synthetic elaboration, could serve as a rigid and stereochemically defined scaffold within the linker to control the spatial arrangement of the two ends of the PROTAC molecule.
Safety and Handling
While a specific Safety Data Sheet (SDS) for tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate is not widely available, general precautions for handling similar chemical compounds should be followed. Based on the SDS for related piperidine derivatives, the compound may cause skin and serious eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate is a strategically designed building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a protected amine, a hydroxyl group, and a masked ketone provides chemists with a versatile platform for the synthesis of complex and diverse molecular structures. Its potential application in the rapidly evolving field of targeted protein degradation with PROTACs further highlights its importance. As the quest for novel therapeutics continues, the judicious use of such highly functionalized and rationally designed building blocks will undoubtedly play a pivotal role in accelerating the discovery of the next generation of medicines.
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